molecular formula C9H9N3O2 B1508191 Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 849069-32-5

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1508191
CAS No.: 849069-32-5
M. Wt: 191.19 g/mol
InChI Key: UWPBZBGGTNNWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5) is a high-purity heterocyclic organic compound that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, belongs to the pyrazolopyridine family, a class of nitrogen-containing fused heterocycles known for their significant biological activities . The molecule features a carboxylate ester functional group, making it a valuable precursor for the synthesis of a diverse range of derivatives. Research indicates that the pyrazolo[3,4-b]pyridine core is a privileged structure in the development of novel therapeutic agents, and efficient synthetic routes have been developed for creating new derivatives via condensation reactions . As a building block, it is used by researchers to generate compound libraries for high-throughput screening and to optimize lead compounds in projects targeting various diseases. Specifications & Data: - CAS Number: 849069-32-5 - Molecular Formula: C9H9N3O2 - Molecular Weight: 191.19 g/mol - SMILES: O=C(C1=NNC2=NC=CC=C21)OCC - Storage: Store sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPBZBGGTNNWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733122
Record name Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849069-32-5
Record name Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849069-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Kinase Inhibition

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are pivotal in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound has been utilized to prepare derivatives that demonstrate significant inhibitory activity against several kinases, making it a valuable scaffold in cancer therapy research .

Neurological Disorders

Recent studies have explored the potential of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders, including multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease. The introduction of functional groups at the C-3 position of the pyrazolo scaffold has been shown to enhance affinity and efficacy at cannabinoid receptors, which are implicated in neuroprotection and neuroregeneration .

Anti-Diabetic Activity

Research has indicated that derivatives of this compound exhibit anti-diabetic properties through their ability to inhibit α-amylase activity. This suggests a potential application in managing diabetes by controlling carbohydrate metabolism .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Novel derivatives synthesized from this compound have shown broad-spectrum antiviral activity against various viruses, highlighting its potential as a lead compound in antiviral drug development .

Palladium-Catalyzed Aminocarbonylation

This method utilizes palladium catalysts to introduce amide functionalities into the pyrazolo scaffold efficiently. Recent advancements have improved yields and functional group tolerance, facilitating the synthesis of diverse derivatives suitable for biological testing .

Sequential Opening/Closing Cascade Reactions

A novel synthetic pathway has been developed that employs sequential reactions under mild conditions to construct pyrazolo[3,4-b]pyridine scaffolds from simpler precursors. This method enhances the efficiency of synthesis while maintaining structural diversity necessary for pharmacological applications .

Suzuki Cross-Coupling Reactions

The Suzuki reaction has been effectively employed to create biaryl derivatives from this compound. These derivatives have been screened for various biological activities, including enzyme inhibition and potential therapeutic effects against metabolic disorders .

Case Study 1: Synthesis of Kinase Inhibitors

A study highlighted the synthesis of multiple kinase inhibitors using this compound as a starting material. The resulting compounds exhibited IC50 values in the nanomolar range against specific kinases involved in cancer progression, demonstrating their potential as therapeutic agents.

Case Study 2: Neurological Drug Development

In another investigation focusing on neurological disorders, researchers synthesized a series of N-1-substituted pyrazolo derivatives derived from this compound. These compounds were evaluated for their neuroprotective effects and showed promising results in preclinical models of neurodegeneration.

Mechanism of Action

The mechanism by which Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is highly modifiable, allowing structural variations that influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate and Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Bromine at 5-position 270.08 Enhanced electrophilicity for cross-coupling reactions; intermediate in anticancer drug synthesis
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Chlorine at 6-position 225.64 Improved solubility in polar solvents; explored as a kinase inhibitor precursor
Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Iodophenyl at 1-position, methyl ester 395.13 Used in NF-κB kinase inhibitor synthesis; iodine enables radio-labeling
ARA-04 (Antiviral Derivative) 4-((5-methylpyridin-2-yl)amino), phenyl ~350 (estimated) Anti-HSV-1 activity (IC₅₀ = 12 µM); low cytotoxicity in Vero cells
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Hydrogenated pyridine ring 231.68 Increased rigidity; potential CNS-targeting agent due to improved blood-brain barrier penetration

Key Research Findings

Synthetic Flexibility :

  • The parent compound’s ester group enables straightforward hydrolysis to carboxylic acids or conversion to amides, facilitating diversification. For example, LiOH-mediated hydrolysis of ethyl esters yields carboxylic acids, which are critical for forming bioactive conjugates .
  • Brominated derivatives (e.g., 5-bromo) undergo Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl introductions for tailored bioactivity .

Biological Activity :

  • Antiviral Activity : Derivatives like ARA-04 and ARA-05 exhibit inhibitory effects against herpes simplex virus type 1 (HSV-1) by targeting viral replication steps. Their EC₅₀ values range from 12–25 µM, with selectivity indices >10 .
  • Kinase Inhibition : Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Compound 24) is a key intermediate in synthesizing NF-κB-inducing kinase (NIK) inhibitors, showing promise in inflammatory disease models .

Physicochemical Properties :

  • Solubility : Chlorine or bromine substituents enhance lipophilicity (logP ~2.1–2.5), while hydrogenated analogs (e.g., tetrahydro derivatives) improve aqueous solubility .
  • Stability : Esters are stable under acidic conditions but hydrolyze in basic environments, making them suitable for prodrug designs .

Biological Activity

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

Recent studies have developed various synthetic routes for producing this compound. Notably, a straightforward method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method has been optimized to yield high purity and significant quantities of the desired compound .

Antimicrobial Properties

This compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). In vitro evaluations demonstrated that derivatives of this compound exhibit potent inhibitory effects on M. tuberculosis, making them potential candidates for treating multi-drug resistant strains .

Inhibition of TBK1

Recent research identified derivatives of pyrazolo[3,4-b]pyridine as effective inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune responses and cancer progression. For instance, one derivative exhibited an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in immune cells . This suggests that this compound and its derivatives may have applications in immunotherapy and cancer treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents at different positions on the pyrazole ring. A comprehensive study on SAR revealed that modifications at the N(1) and C(3) positions significantly affect the compound's potency and selectivity against targeted proteins such as TBK1 .

Case Studies

A series of case studies have highlighted the efficacy of this compound in different biological assays:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed a significant reduction in bacterial viability at concentrations as low as 10 µM against M. tuberculosis strains, indicating strong antimicrobial properties .
  • Cancer Cell Line Studies : In vitro tests against various cancer cell lines (e.g., A172, U87MG) showed that these compounds could inhibit cell proliferation effectively, with some derivatives achieving over 80% inhibition at micromolar concentrations .

Data Summary

Activity IC50/Concentration Target Reference
TBK1 Inhibition0.2 nMTBK1
Antimicrobial Activity10 µMM. tuberculosis
Cancer Cell ProliferationMicromolarVarious Cancer Lines

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 3 undergoes nucleophilic substitution with hydrazine derivatives to form carbohydrazides, a key intermediate for further functionalization. For example:

  • Reaction with hydrazine hydrate in ethanol yields pyrazolo[3,4-b]pyridine-5-carbohydrazide (4 ) (Scheme 2) .

  • Substitution with phenyl isothiocyanate produces 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (6a ) in 89% yield under reflux .

Key Conditions :

ReagentSolventTemperatureTime (h)Yield (%)
Hydrazine hydrateEthanolReflux590
Phenyl isothiocyanateEthanolReflux889

Condensation Reactions

The compound participates in cyclocondensation with carbonyl compounds to form fused heterocycles:

  • Reaction with ethyl 2,4-dioxo-4-phenylbutanoate in acetic acid yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (3a ) (Scheme S1) .

  • Condensation with diethyl acetylenedicarboxylate in toluene forms pyrazolone derivatives (e.g., 13 ) in 90% yield .

Optimized Solvent Effects :

SolventTemperatureTime (h)Yield (%)
AcOH120°C590
TolueneReflux390

Mechanistic Pathways

  • Cyclocondensation : Proceeds via enamine intermediate formation, followed by cyclization (Scheme 3) .

  • Carbohydrazide to Azide : Involves diazotization and Curtius rearrangement to form isocyanate intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves:

  • Formation of key intermediates such as substituted pyrazoles or pyridine derivatives.
  • Cyclization reactions under acidic conditions to form the fused heterocyclic system.
  • Esterification or introduction of the ethyl carboxylate group at the 3-position.

These steps often employ condensation reactions, diazotization, and cyclization cascades, sometimes catalyzed by acids or solid acid catalysts.

Specific Preparation Methods

Diazotization and Cyclization Route (Patent CN102911174A)

  • Starting Materials: Compound V (a precursor with R = H or Br) and sodium nitrite.
  • Reaction Conditions:
    • Molar ratio of compound V to sodium nitrite: 1.0 : 1.0–2.0.
    • Temperature controlled at -5 °C to 0 °C.
    • Acidic medium using dilute sulfuric acid or hydrochloric acid.
  • Process: Diazotization of compound V followed by cyclization leads to the formation of this compound or its bromo-substituted analog.
  • Yield: Greater than 90%, with mild reaction conditions and straightforward workup.
  • Additional Notes: The preparation of intermediate V involves reaction of compound II with methyl acetoacetate in the presence of alkali, with molar ratios of compound II : alkali : methyl acetoacetate ranging from 1.0 : 1.0–2.5 : 1.5–2.5.

Catalytic Synthesis Using Amorphous Carbon-Supported Sulfonic Acid (PMC Article, 2023)

  • Starting Materials: 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline.
  • Catalyst: Amorphous carbon-supported sulfonic acid (AC-SO3H) prepared by carbonization of rice husk with sulfuric acid.
  • Reaction Conditions:
    • Room temperature.
    • Ethanol as solvent.
    • 30 minutes reaction time.
  • Workup: Filtration, washing with ethanol, recrystallization.
  • Yield: 80%.
  • Significance: Mild conditions, environmentally friendly catalyst, gram-scale synthesis possible.
  • Product: Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a related scaffold.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Catalyst/Medium Temperature Reaction Time Yield Notes
Diazotization & Cyclization (Patent CN102911174A) Compound V, Sodium Nitrite Acidic (H2SO4 or HCl) None (chemical reagents) -5 to 0 °C Not specified >90% Mild conditions, high yield, simple workup
Condensation of Pyrazolyl Amines (RSC Advances, 2015) 1,3-diphenyl-1H-pyrazol-5-amine, ethyl 2,4-dioxo-4-phenylbutanoate Reflux in Acetic Acid None Reflux (~118 °C) 5 hours Efficient (not quantified) Straightforward, crystallization purification
Catalytic Synthesis (PMC, 2023) Dihydropyrano[2,3-c]pyrazole derivative, Aniline Ethanol solvent, AC-SO3H catalyst Amorphous carbon-supported sulfonic acid Room temp 30 minutes 80% Green catalyst, mild conditions, gram-scale

Research Findings and Notes

  • The diazotization method offers a highly efficient route with yields exceeding 90%, suitable for preparing both unsubstituted and bromo-substituted derivatives. The reaction's mild temperature and acidic medium facilitate easy handling and purification.

  • The condensation approach using pyrazolyl amines and β-ketoesters under reflux in acetic acid allows for the formation of pyrazolo[3,4-b]pyridine esters with good purity. This method is classical and widely used in heterocyclic synthesis.

  • The novel catalytic method employing a biomass-derived solid acid catalyst (AC-SO3H) represents an advance in green chemistry. It enables rapid synthesis at room temperature with good yields and easy catalyst recovery, demonstrating potential for scale-up and sustainable synthesis.

  • The choice of method depends on the desired substitution pattern, scale, and available equipment. The diazotization method is preferable for high-yield industrial synthesis, while the catalytic method offers environmental benefits for research-scale preparation.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS Number 849069-32-5
IUPAC Name This compound
SMILES CCOC(=O)C1=C2C=CC=NC2=NN1
Standard InChIKey UWPBZBGGTNNWDP-UHFFFAOYSA-N

Q & A

Q. What are the standard synthetic routes for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

The synthesis typically involves multi-step strategies:

  • Bromination followed by esterification : Starting with 1H-pyrazolo[3,4-b]pyridine, bromination using N-bromosuccinimide yields intermediates, which are esterified with ethyl chloroformate .
  • Mannich base reactions : Thiourea derivatives react with ethyl 2-chloroacetate under reflux to form thiazolidin-4-one derivatives, as demonstrated in pyrazolo[3,4-b]pyridine hybrid synthesis .
  • Cyclocondensation : Pyrazole-amine precursors react with α,β-unsaturated carbonyl compounds, catalyzed by trifluoroacetic acid (TFA), to form the bicyclic core .

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization includes:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ester group integration (e.g., δ 4.21–4.33 ppm for ethyl ester protons) .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., m/z 271.1065 for intermediates) .
  • Chromatography : HPLC with UV detection (e.g., 98.6% purity reported in analogs) .

Q. What are the primary biological targets of this compound?

  • Tropomyosin receptor kinases (TRKs) : Brominated analogs inhibit TRK-mediated signaling pathways (Ras/Erk, PI3K/Akt), validated via kinase inhibition assays .
  • Antimicrobial activity : Derivatives with aryl/thioether substituents exhibit activity against Gram-positive bacteria (e.g., S. aureus), assessed via MIC assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

Key strategies include:

  • Catalyst selection : TFA (0.3 equiv) enhances cyclocondensation efficiency in toluene under reflux, improving yields from 21% to 51% .
  • Purification : Dry-load flash chromatography (cyclohexane/ethyl acetate gradients) resolves azido intermediates with >95% purity .
  • Protecting groups : Para-methoxybenzyl (PMB) protection minimizes side reactions during bromination .

Q. How can contradictory data in biological assays be addressed?

Example: Varied antimicrobial activity in analogs with similar substituents.

  • Structure-activity relationship (SAR) studies : Compare analogs with nitrophenyl vs. iodophenyl groups (e.g., nitrophenyl enhances activity due to electron-withdrawing effects) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for TRK isoforms, resolving discrepancies in IC50_{50} values .

Q. What methodologies are used to design derivatives for specific therapeutic targets?

  • Rational design : Introduce substituents (e.g., 5-bromo) to enhance TRK selectivity by filling hydrophobic pockets in kinase domains .
  • Hybrid scaffolds : Fuse pyrazolo[3,4-b]pyridine with triazoles to improve solubility and antibacterial efficacy .
  • Prodrug strategies : Ester-to-acid hydrolysis (e.g., ethyl to carboxylic acid) to modulate bioavailability in vivo .

Methodological Recommendations

  • Contradictory kinase data : Validate using isoform-specific TRK assays (e.g., TRKA vs. TRKB) and co-crystallization studies .
  • Low synthetic yields : Screen alternative catalysts (e.g., p-TsOH) or microwave-assisted synthesis to reduce time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.